molecular formula C6Br2N4S2 B180681 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) CAS No. 165617-59-4

4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

Cat. No. B180681
M. Wt: 352 g/mol
InChI Key: JIHWVOHZFVWBMK-UHFFFAOYSA-N
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Description

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is a chemical compound that can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions . It is a strong electron-deficient compound .


Synthesis Analysis

The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) can be achieved through a one-step process using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide . This method offers a quick and easy way to prepare low bandgap materials compared to other literature methods .


Molecular Structure Analysis

The structure of 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has been confirmed by X-ray analysis . The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .


Chemical Reactions Analysis

The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles have been found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of this strong electron-deficient compound .

Scientific Research Applications

Application 1: Synthesis of Electron-Deficient Heterocycles

  • Summary of the Application : This compound is used in the synthesis of strong electron-deficient heterocycles . These heterocycles are of practical interest in the field of OLED (Organic Light Emitting Diodes) technologies .
  • Methods of Application : The synthesis involves the bromination of its parent heterocycle . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .
  • Results or Outcomes : The structure of 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . The synthesized heterocycles are hydrolytically and thermally stable .

Application 2: Synthesis of Low Bandgap Materials

  • Summary of the Application : This compound is used in the synthesis of low bandgap materials . These materials have applications in various electronic devices.
  • Methods of Application : The synthesis involves palladium-catalyzed coupling reactions .
  • Results or Outcomes : The synthesized low bandgap materials can be used in various electronic devices .

Application 3: Synthesis of DSSCs and OLEDs Components

  • Summary of the Application : This compound is used in the synthesis of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application : The synthesis involves Suzuki–Miyaura cross-coupling reactions and Stille coupling . These methods are effective for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
  • Results or Outcomes : The synthesized components can be used in DSSCs and OLEDs .

Application 4: Preparation of Low Bandgap Materials

  • Summary of the Application : This compound is used in the preparation of low bandgap materials . These materials have applications in various electronic devices.
  • Methods of Application : The synthesis involves a one-step process using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide . This approach offers a quick and easy way to prepare low bandgap materials as compared to the current literature methods .
  • Results or Outcomes : The synthesized low bandgap materials can be used in various electronic devices .

Future Directions

The compound has potential applications in the field of organic photovoltaics, a developing technology with unique properties . It can be used as a building block for the synthesis of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) .

properties

IUPAC Name

2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHWVOHZFVWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=NSN=C3C(=C1N=S=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

CAS RN

165617-59-4
Record name 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 2
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 3
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 4
Reactant of Route 4
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 5
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 6
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

Citations

For This Compound
44
Citations
TL Tam, H Li, F Wei, KJ Tan, C Kloc, YM Lam… - Organic …, 2010 - ACS Publications
A one-step synthesis of 4,8-dibromobenzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole with use of 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide in good yield is reported. …
Number of citations: 55 pubs.acs.org
MG Murali, AD Rao, PC Ramamurthy - RSC Advances, 2014 - pubs.rsc.org
Two new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT, based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]…
Number of citations: 21 pubs.rsc.org
XX Sun, XX Zhuang, YL Ren - Advanced Materials Research, 2012 - Trans Tech Publ
Synthesis of a Novel Acceptor Unit for DA Type Polymers: 4,8-Dibromobenzo-[1,2-c;4,5-c′]bis[1,2,5]thiadiazole Page 1 Synthesis of a novel acceptor unit for DA type polymers: 4,8-Dibromobenzo-[1,2-c;4,5-c′]bis[1,2,5]thiadiazole …
Number of citations: 6 www.scientific.net
SO Hacioglu, E Ataoglu, G Hizalan… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Two novel thiadiazoloquinoxaline and benzodithiophene (BDT) bearing copolymers were designed and synthesized. Different BDT units (alkoxy and thiophene substituted) were used …
Number of citations: 3 www.tandfonline.com
H Li, TL Tam, YM Lam, SG Mhaisalkar… - Organic …, 2011 - ACS Publications
The reduction of a dithienylbenzobisthiadiazole derivative TBBT can be performed selectively so as to afford either [1,2,5]-thiadiazolo[3,4-g]quinoxaline (TQ) or pyrazino[2,3-g]…
Number of citations: 67 pubs.acs.org
G Qian, ZY Wang - Canadian Journal of Chemistry, 2010 - cdnsciencepub.com
A novel low-band-gap chromophore (5, 0.86 eV) having fluorene as a donor, benzobisthiadiazole (BBTD) as an acceptor, and pyrrole as a π-spacer was successfully designed and …
Number of citations: 45 cdnsciencepub.com
TN Chmovzh, OA Rakitin - Chemistry of Heterocyclic Compounds, 2022 - Springer
Benzo-fused 1,2,5-chalcogenadiazoles and 1,2,3-chalcogenadiazoles are important π-acceptor building blocks for the synthesis of organic dyes that find various applications in …
Number of citations: 7 link.springer.com
CN Us, M Icli Ozkut - Macromolecules, 2016 - ACS Publications
A donor–acceptor–donor based soluble and narrow band gap π-conjugated electrochromic polymer, poly(4,8-bis(3,3-dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-5-yl)benzo[1,2-c;…
Number of citations: 21 pubs.acs.org
TL Tam, H Li, F Wei, KJ Tan, C Kloc, YM Lam… - …, 2010 - thieme-connect.com
Significance: The strong electron-accepting properties of the benzo [1, 2-c; 4, 5-c¢] bis [1, 2, 5] thiadiazole (BBT) unit (4) have been widely exploited to make low bandgap donor–…
Number of citations: 2 www.thieme-connect.com
MG Mohamed, TH Mansoure, MM Samy, Y Takashi… - Molecules, 2022 - mdpi.com
In recent years, conjugated microporous polymers (CMPs) have become important precursors for environmental and energy applications, compared with inorganic electrode materials, …
Number of citations: 25 www.mdpi.com

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